molecular formula C8H7NOS B12902330 2-Sulfanyl-1H-indol-3-ol CAS No. 856120-92-8

2-Sulfanyl-1H-indol-3-ol

Cat. No.: B12902330
CAS No.: 856120-92-8
M. Wt: 165.21 g/mol
InChI Key: UVBMRYAYQBYHCX-UHFFFAOYSA-N
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Description

2-Sulfanyl-1H-indol-3-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The presence of a sulfanyl group at the second position and a hydroxyl group at the third position of the indole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Sulfanyl-1H-indol-3-ol, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another approach is the cyclization of ortho-substituted anilines with appropriate reagents .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-1H-indol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-Sulfanyl-1H-indol-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Sulfanyl-1H-indol-3-ol involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes or bind to specific receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Sulfanyl-1H-indol-3-ol is unique due to the presence of both a sulfanyl group and a hydroxyl group on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

856120-92-8

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

2-sulfanyl-1H-indol-3-ol

InChI

InChI=1S/C8H7NOS/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,9-11H

InChI Key

UVBMRYAYQBYHCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)S)O

Origin of Product

United States

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